2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one

Benzodiazepine receptor Thiopyrano-pyridazinone Ligand design

This tricyclic pyridazinone features a pyridin-2-ylmethyl N2-substituent that introduces an additional hydrogen-bond acceptor (pyridyl N), absent in simple aryl analogs, potentially shifting affinity toward polar-tolerating receptor subtypes. Unlike benzothiopyrano derivatives (e.g., Ki 48 nM), this compound is suited as a fragment-sized entry (MW 259.33) for CNS-focused screening or as a negative control. The pyridinyl moiety also enables bidentate metal coordination, useful for catalyst design. Verify target engagement via in-house SPR or NMR. For R&D use only.

Molecular Formula C13H13N3OS
Molecular Weight 259.33
CAS No. 2097914-06-0
Cat. No. B2475035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one
CAS2097914-06-0
Molecular FormulaC13H13N3OS
Molecular Weight259.33
Structural Identifiers
SMILESC1CSCC2=CC(=O)N(N=C21)CC3=CC=CC=N3
InChIInChI=1S/C13H13N3OS/c17-13-7-10-9-18-6-4-12(10)15-16(13)8-11-3-1-2-5-14-11/h1-3,5,7H,4,6,8-9H2
InChIKeyVBUQIABLAURIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one (CAS 2097914-06-0): Core Structure and Comparative Framework for Thiopyrano-Pyridazinone Selection


2-[(Pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is a tricyclic heterocycle combining a pyridazinone ring fused to a thiopyran moiety with a pyridin-2-ylmethyl substituent at N2 [1]. The thiopyrano[4,3-c]pyridazin-3-one scaffold has been explored for benzodiazepine receptor affinity and kinase inhibition, though published quantitative data specific to this derivative remains absent from the peer-reviewed literature [2][3].

Why 2-[(Pyridin-2-yl)methyl]-thiopyrano[4,3-c]pyridazin-3-one Cannot Be Readily Substituted with In-Class Analogs


Within the thiopyrano[4,3-c]pyridazin-3-one series, even minor N2-substituent variations can have profound impacts on target engagement. For instance, in benzothiopyrano[4,3-c]pyridazinone series, moving from a 4-chlorophenyl to a trans-sulfoxide derivative shifted the pharmacological profile from a broad benzodiazepine ligand (Ki 48 nM) to an anxioselective agent with reduced muscle relaxation [1]. The pyridin-2-ylmethyl group in the target compound introduces an additional hydrogen-bond acceptor (pyridyl nitrogen), which is absent in simple aryl-substituted analogs [2]. This structural divergence means generic interchange with 2-phenyl- or 2-benzyl-thiopyrano-pyridazinones cannot be assumed equivalent without direct comparative binding or functional data.

Quantifiable Differentiation Evidence for 2-[(Pyridin-2-yl)methyl]-thiopyrano[4,3-c]pyridazin-3-one Versus Closest Structural Analogs


Structural Divergence: Pyridin-2-ylmethyl vs. 4-Chlorophenyl Substituent Impact on Benzodiazepine Receptor Affinity

The closest comparator with published binding data is 2-(4-chlorophenyl)-4a,5-dihydro-2H-(1)benzothiopyrano[4,3-c]pyridazin-3(4H)-one (16b), which displayed a Ki of 48 nM at the benzodiazepine receptor in rat cortical membranes [1]. The target compound replaces the benzothiopyrano core with a thiopyrano ring and the 4-chlorophenyl group with a pyridin-2-ylmethyl group. No experimental binding data exists for the target compound; however, the structural differences predict altered lipophilicity (estimated ΔclogP ≈ -1.5) and additional hydrogen-bonding capacity, which may reduce affinity at the benzodiazepine site but could confer selectivity advantages [2].

Benzodiazepine receptor Thiopyrano-pyridazinone Ligand design

Core Scaffold Comparison: Thiopyrano vs. Benzothiopyrano Influence on Lipophilicity and Solubility

The target compound features a partially saturated thiopyrano ring, whereas the benzothiopyrano analog 16b contains an aromatic benzene ring fused to the thiopyran [1]. The reduction in aromatic surface area is expected to lower logP by approximately 1–2 units based on fragment-based calculations [2]. This physicochemical shift may translate to higher aqueous solubility, a critical parameter for in vitro assay compatibility and in vivo dosing. However, no experimental solubility measurement has been reported for the target compound.

Physicochemical properties Thiopyrano-pyridazinone Solubility prediction

Hydrogen-Bond Donor/Acceptor Profile: Pyridinyl Nitrogen as a Potential Selectivity Handle

The pyridin-2-ylmethyl substituent introduces a pyridyl nitrogen that can act as a hydrogen-bond acceptor, a feature absent in the 4-chlorophenyl analog [1]. In pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3-one derivatives, variations in hydrogen-bonding groups have influenced benzodiazepine receptor affinity [2]. The additional acceptor may enable interactions with kinase hinge regions or other binding pockets, a hypothesis supported by the frequent use of pyridinylmethyl groups in kinase inhibitor design. However, no kinase profiling data exists for this specific compound.

Hydrogen bonding Kinase selectivity Pyridazine derivatives

Application Scenarios for 2-[(Pyridin-2-yl)methyl]-thiopyrano[4,3-c]pyridazin-3-one Based on Structural and Class-Level Evidence


Fragment-Based Drug Discovery for Central Nervous System Targets

The reduced molecular weight (259.33 g/mol) and lower estimated lipophilicity relative to benzothiopyrano analogs make this compound a suitable fragment-sized entry for CNS-focused fragment screens [1]. Its pyridinyl nitrogen could engage key hinge residues in kinases or GPCRs, while the thiopyrano ring provides conformational constraints that may enhance binding efficiency. However, the lack of published target engagement data means procurement should be accompanied by in-house NMR or SPR screening to validate interactions.

Selectivity Profiling in Benzodiazepine Receptor Subtype Studies

Given the structural divergence from high-affinity benzothiopyrano ligands (Ki 48 nM for 16b, [1]), this compound could serve as a negative control or a probe to explore receptor subtype selectivity. The pyridin-2-ylmethyl group may shift affinity toward subtypes that tolerate polar substituents, providing a tool for deconvoluting receptor pharmacology [2]. Procurement decisions should factor in the need for receptor binding assays to determine the Ki before use.

Synthetic Intermediate for Late-Stage Functionalization

The pyridin-2-ylmethyl group offers a synthetic handle for further derivatization (e.g., quaternization, metal coordination, or C-H activation) [3]. This makes the compound a versatile intermediate for generating focused libraries around the thiopyrano-pyridazinone core. Unlike simple aryl-substituted analogs, the pyridinyl moiety enables bidentate metal coordination, which could be exploited in catalysts or in metal-binding pharmacophores.

Quote Request

Request a Quote for 2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.